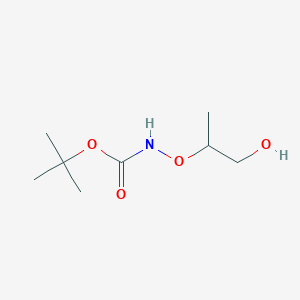

t-Butyl 1-hydroxypropan-2-yloxycarbamate

Description

t-Butyl 1-hydroxypropan-2-yloxycarbamate belongs to a class of carbamate derivatives characterized by a tert-butyl-protected carbamate group attached to a hydroxypropan-2-yl backbone. These compounds are primarily utilized as intermediates in pharmaceutical and chemical synthesis due to their stability and reactivity in protecting amine functionalities during multi-step reactions . Key analogs include:

- (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS 155836-47-8)

- (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- tert-Butyl 1-cyclobutyl-3-hydroxypropan-2-ylcarbamate (CAS 816429-99-9)

These analogs share a common scaffold but differ in substituent groups, which influence their physical properties, reactivity, and applications.

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

tert-butyl N-(1-hydroxypropan-2-yloxy)carbamate |

InChI |

InChI=1S/C8H17NO4/c1-6(5-10)13-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) |

InChI Key |

CJZDUQPILKHOBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)ONC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The tert-butyl carbamate core is conserved across analogs, but substituents on the propan-2-yl chain define their uniqueness:

Diphenyl Derivative (CAS 155836-47-8) : Features two phenyl groups at the 1-position of the propan-2-yl chain, enhancing lipophilicity and steric bulk .

Cyclobutyl Derivative (CAS 816429-99-9) : Contains a cyclobutyl group, introducing ring strain and conformational rigidity .

Lower-Similarity Analogs: Compounds like tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (similarity: 0.82) exhibit reduced structural overlap due to alkyne or hydrazine moieties .

Physical and Chemical Properties

- Lipophilicity : Diphenyl and biphenyl analogs exhibit higher logP values compared to the cyclobutyl derivative, influencing solubility and membrane permeability.

- Thermal Stability : The cyclobutyl group’s ring strain may reduce thermal stability relative to aryl-substituted analogs .

Data Tables

Table 1: Comparative Overview of Key Analogs

Table 2: Lower-Similarity Analogs

| Compound (CAS) | Similarity Score | Notable Feature |

|---|---|---|

| tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate | 0.82 | Alkyne functionalization |

| (S)-tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate | 0.75 | Hydrazine moiety |

Preparation Methods

Procedure

-

Reagents :

-

1-Hydroxypropan-2-ol (1.0 equiv)

-

Di-tert-butyl dicarbonate (1.1–1.5 equiv)

-

Base: Sodium hydroxide (20% aqueous) or triethylamine

-

Solvent: Tetrahydrofuran (THF), 1,4-dioxane, or dichloromethane (DCM)

-

-

Steps :

-

Dissolve 1-hydroxypropan-2-ol in the solvent (e.g., THF) at 0–10°C.

-

Add the base (e.g., 20% NaOH) to deprotonate the hydroxyl group.

-

Slowly add Boc anhydride while maintaining pH 8–9 and temperature <30°C.

-

Stir for 8–12 hours at 10–30°C.

-

Concentrate under reduced pressure, extract with DCM, and wash with citric acid and water.

-

-

Yield and Purity :

Process Telescoping for Industrial Production

To enhance efficiency, process telescoping combines multiple steps without intermediate purification.

Industrial Workflow

-

Alkylation and Hydrolysis :

-

Boc Protection :

-

Advantages :

Alternative Catalytic Approaches

Triethylamine-Mediated Coupling

In peptide synthesis, Boc protection is catalyzed by organic bases:

Microwave-Assisted Synthesis

Emerging methods use microwave irradiation to accelerate reactions:

-

Parameters : 100W, 60°C, 30 minutes.

-

Efficiency : Reduces reaction time by 70% while maintaining yield.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Alkylation | NaOH, THF, 10–30°C | 71–83% | >99% | High |

| Process Telescoping | LDA/NaOH, THF | 78% | >99% | Industrial |

| Triethylamine Catalysis | DCM, room temperature | >80% | 98% | Moderate |

| Microwave-Assisted | Microwave, 60°C | 75% | 97% | Lab-scale |

Critical Considerations

-

Side Reactions : Over-alkylation or Boc group migration may occur at high temperatures (>40°C).

-

Solvent Choice : THF and DCM optimize solubility, while ethylene glycol dimethyl ether minimizes side reactions.

-

Workup : Acidic washes (e.g., 10% citric acid) remove residual base, ensuring high purity.

Industrial Applications and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for t-Butyl 1-hydroxypropan-2-yloxycarbamate, and how can purity be ensured during large-scale production?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting groups. Key steps include coupling hydroxylamine derivatives with activated carbonyl intermediates under anhydrous conditions. Purification often employs flash silica chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate high-purity product . For large-scale production, precise control of reaction parameters (temperature, stoichiometry) and continuous flow reactors may enhance reproducibility .

Q. Which analytical techniques are most effective for characterizing t-Butyl 1-hydroxypropan-2-yloxycarbamate, and how should data be validated?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Purity should be verified via HPLC with UV detection (≥95% purity threshold). For validation, cross-reference spectral data with PubChem entries (e.g., InChI Key:

CMWJWKLWQJMPMM-UHFFFAOYSA-N) and ensure consistency across multiple batches .

Q. What preliminary biological activities have been reported for this compound, and how should researchers design assays to validate these findings?

- Methodological Answer : Studies indicate neuroprotective effects via TNF-α reduction and voltage-gated sodium channel modulation . To validate, design cell-based assays (e.g., SH-SY5Y neurons or astrocytes) exposed to Aβ1-42 toxicity. Include positive controls (e.g., galantamine) and measure oxidative stress markers (e.g., ROS, SOD activity) to reconcile conflicting data on its antioxidant efficacy .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) optimize reaction conditions for synthesizing derivatives of t-Butyl 1-hydroxypropan-2-yloxycarbamate?

- Methodological Answer : Use density functional theory (DFT) to map reaction pathways and identify transition states. ICReDD’s framework combines computational predictions with high-throughput screening to narrow optimal conditions (e.g., solvent polarity, catalyst loading). For example, simulate nucleophilic substitution energetics to prioritize solvent systems (e.g., DMF vs. THF) before experimental validation .

Q. What experimental strategies resolve contradictions in reported biological activities, such as neuroprotection versus limited antioxidant effects?

- Methodological Answer : Conduct pathway-specific studies:

- Neuroprotection : Focus on CRMP2 phosphorylation and sodium channel inactivation using patch-clamp electrophysiology.

- Oxidative Stress : Compare scopolamine-induced models with alternative stressors (e.g., H₂O₂) to isolate mechanistic differences.

Statistical DOE (Design of Experiments) can minimize confounding variables, such as cell line heterogeneity or dosing regimens .

Q. How do structural modifications (e.g., trifluoromethyl substitutions) alter the compound’s pharmacokinetic properties, and what analytical workflows support this analysis?

- Methodological Answer : Introduce fluorinated groups at the hydroxypropan-2-yl moiety to enhance metabolic stability. Use LC-MS/MS to assess plasma half-life and CYP450 inhibition. Compare LogP values (via shake-flask method) to quantify lipophilicity changes. Molecular dynamics simulations can predict blood-brain barrier permeability for neurotargeted derivatives .

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For small sample sizes, Bayesian hierarchical models improve robustness. Ensure power analysis (α=0.05, β=0.2) to determine minimum n-values during experimental design .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing t-Butyl 1-hydroxypropan-2-yloxycarbamate across laboratories?

- Answer : Standardize protocols using IUPAC-recommended nomenclature and PubChem identifiers (e.g., CAS 126536-02-5). Document critical parameters (e.g., reaction time, vacuum levels during rotary evaporation) and share raw spectral data via repositories like Zenodo. Cross-validate purity metrics via inter-laboratory round-robin testing .

Q. What steps mitigate batch-to-batch variability in biological assays?

- Answer : Implement strict quality control (QC) for compound stocks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.